2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry and materials science. The compound features a benzoic acid moiety substituted with two fluorine atoms and a boron-containing group, specifically a dioxaborolane. Its molecular formula is C₁₃H₁₅BF₂O₄, and it has a molecular weight of 284.07 g/mol .
This compound is synthesized primarily for research purposes and has been cataloged by various chemical suppliers under different identifiers. The Chemical Abstracts Service (CAS) number for this compound is 1008119-07-0 . It is available in high purity (typically above 98%) from chemical suppliers such as AChemBlock and Thermo Scientific .
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid belongs to the class of boron-containing organic compounds. It is primarily classified as a boronic acid derivative due to the presence of the dioxaborolane group. This classification is significant as boron compounds are often studied for their unique reactivity and potential applications in pharmaceuticals and materials science.
The synthesis of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves several steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of solvents like tetrahydrofuran or dimethylformamide is common during these reactions to facilitate solubility and reactivity.
The compound's reactivity can be attributed to its functional groups:
Reactions involving this compound often utilize transition metal catalysts such as palladium or nickel to facilitate cross-coupling processes with other organic substrates .
The mechanism of action for 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be understood through its interactions with biological macromolecules:
Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Key chemical properties include:
The applications of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are diverse:
The efficacy of Suzuki–Miyaura coupling (SMC) hinges on strategic boron-reagent selection. For 2,6-difluoro-4-borylated benzoic acid derivatives, pinacol boronic esters (e.g., the tetramethyl-1,3,2-dioxaborolane moiety) provide superior stability versus boronic acids, mitigating protodeboronation during coupling. The pinacol ester’s tetrahedral geometry (sp³-hybridized boron) enhances nucleophilicity by ~10 orders of magnitude compared to sp²-hybridized boronic acids, accelerating transmetalation with Pd(II) intermediates [3] [4]. This electronic modulation is critical given the electron-withdrawing effects of the benzoic acid and ortho-fluorine substituents, which otherwise dampen reactivity.
Table 1: Comparative Properties of Boron Reagents in SMC
Reagent Type | Hybridization | Relative Nucleophilicity | Stability to Protodeboronation |
---|---|---|---|
Boronic acid (ArB(OH)₂ | sp² | Baseline | Low |
Pinacol ester (ArBpin) | sp³ (ate complex) | ↑ 1010 | Moderate |
Trifluoroborate salt | sp³ | ↑ 107 | High |
9-BBN derivatives | sp³ | ↑ 108 | Low |
Nickel or palladium catalysts enable coupling with aryl/alkenyl halides under mild conditions. Pd(dppf)Cl₂ is particularly effective for electron-deficient systems like fluorinated benzoates, as the bidentate phosphine ligand resists decomposition by fluoride ions [1]. Crucially, base selection (e.g., K₂CO₃) facilitates boronate formation via the "boronate pathway," where nucleophilic attack on Pd(II) proceeds through a tetracoordinated boronate intermediate [3] [5]. This pathway dominates in aqueous/organic solvent mixtures, which solubilize both the benzoic acid substrate and inorganic base.
Functionalization of the benzoic acid moiety in 2,6-difluoro-4-borylated derivatives leverages orthogonal reactivity:
Fluorine retention is critical during these transformations. The C–F bond stability permits reactions under Pd catalysis (<120°C) but demands anhydrous conditions to prevent HF elimination, which causes defluorination.
Installing both fluorine and boronate groups on benzoic acid scaffolds necessitates sequential halogenation and metalation:
Table 2: Regioselectivity in Fluorinated Benzoate Borylation
Substitution Pattern | Borylation Rate (rel.) | Major Byproduct | Mitigation Strategy |
---|---|---|---|
2,6-Difluoro-4-bromo | 1.0 | None | N/A |
3,4-Difluoro-2-bromo | 0.3 | Protodeboronation product | Low-temperature borylation (50°C) |
2-Fluoro-4-bromo | 1.7 | Bis-borylated adduct | Reduce B₂pin₂ stoichiometry (0.8 eq) |
The 2,6-difluoro substitution confers steric protection to the C–B bond, minimizing homocoupling during SMC. However, ortho-fluorines increase the carboxylic acid’s acidity (predicted pKa ~3.1), necessitating mild bases (e.g., K₃PO₄) to avoid boronate hydrolysis [7].
Solid-phase peptide synthesis (SPPS) resins anchor the carboxylic acid of fluorinated boronic esters, enabling iterative coupling for boronate-containing peptides:
Scale-up challenges include:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2